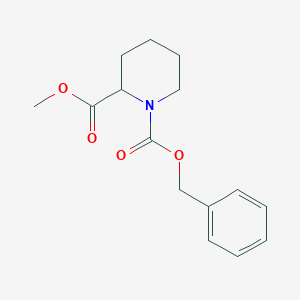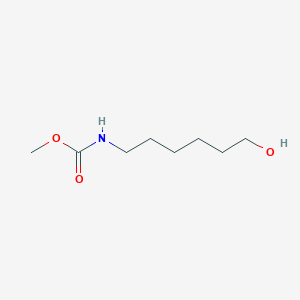
N-methyl-N-prop-2-ynylbut-3-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-prop-2-ynylbut-3-ynamide, also known as propargylamphetamine (PA), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of amphetamine, which is a stimulant drug commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, PA has a unique structure that may offer advantages over amphetamine in certain research applications.
Wirkmechanismus
PA works by inhibiting the activity of MAO-B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This mechanism of action is similar to that of other MAO-B inhibitors such as selegiline, which is used to treat Parkinson's disease.
Biochemical and Physiological Effects:
PA has been shown to increase dopamine levels in the brain, which may have various effects on behavior and cognition. It may also have other effects on the nervous system, such as increasing the release of other neurotransmitters or altering the activity of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PA in research is that it is a selective inhibitor of MAO-B, which may allow for more specific studies of the role of this enzyme in various diseases. However, PA may also have off-target effects on other enzymes or receptors, which could complicate its use in certain experiments. Additionally, the synthesis of PA can be complex and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on PA. One area of interest is in the development of new MAO-B inhibitors with improved selectivity and potency. Another potential direction is in the study of the effects of PA on other neurotransmitter systems, such as the glutamate or GABA systems. Additionally, PA may have potential as a therapeutic agent for various diseases, such as Parkinson's disease or depression, although further research is needed to explore these possibilities.
Synthesemethoden
PA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of propargyl bromide with 3-bromo-1-phenylpropan-1-one, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the N-methylation of the amine group using methyl iodide.
Wissenschaftliche Forschungsanwendungen
PA has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. One of its primary applications is in the study of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin. PA is a selective inhibitor of MAO-B, which may be useful in studying the role of this enzyme in various diseases such as Parkinson's disease.
Eigenschaften
CAS-Nummer |
177659-36-8 |
|---|---|
Produktname |
N-methyl-N-prop-2-ynylbut-3-ynamide |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylbut-3-ynamide |
InChI |
InChI=1S/C8H9NO/c1-4-6-8(10)9(3)7-5-2/h1-2H,6-7H2,3H3 |
InChI-Schlüssel |
HMXSRQOBTKUDEP-UHFFFAOYSA-N |
SMILES |
CN(CC#C)C(=O)CC#C |
Kanonische SMILES |
CN(CC#C)C(=O)CC#C |
Synonyme |
3-Butynamide,N-methyl-N-2-propynyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



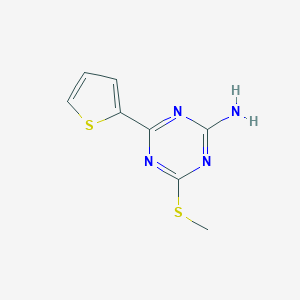

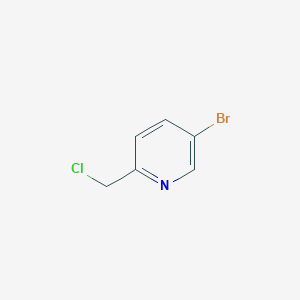
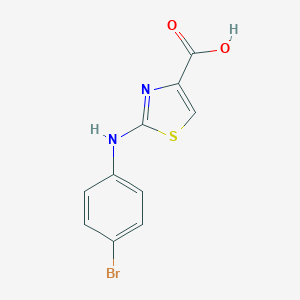
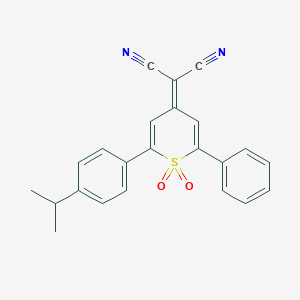
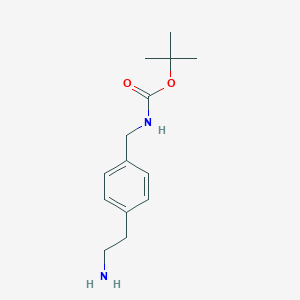



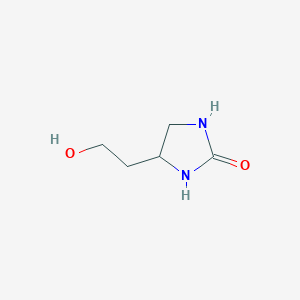
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)
